![molecular formula C17H17NO4 B2782153 Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate CAS No. 24451-08-9](/img/structure/B2782153.png)

Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

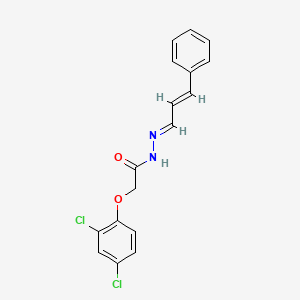

Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate is a unique chemical compound with the linear formula C17H17NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringO=C (C (OCC)=O)NC1=CC=C (OCC2=CC=CC=C2)C=C1 . This indicates the presence of an ester group (C (OCC)=O), an amine group (NC1), and a benzyloxy group (OCC2=CC=CC=C2) in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, esters in general can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions, converted to amides via an aminolysis reaction, undergo trans-esterification reactions to form different esters, and be reduced to form alcohols or aldehydes depending on the reducing agent .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate has been utilized in the synthesis of novel series of derivatives. For instance, the compound has been involved in the synthesis of α-ketoamide derivatives, showcasing its role in the development of new chemical entities. The synthesis process highlighted the efficiency of certain reagents, such as OxymaPure, in enhancing yield and purity of the desired products (El‐Faham et al., 2013).

Applications in Chemical Reactions

The compound plays a crucial role in various chemical reactions, including the synthesis of bridged 3-benzazepine derivatives and quinazoline derivatives. These reactions are significant for the development of conformationally restricted dopamine analogues and antimicrobial agents, respectively (Gentles et al., 1991); (Desai et al., 2007).

Role in Material Science

The compound has also been investigated in the context of material science, particularly in the synthesis of azo polymers for reversible optical storage. These studies reveal the potential of this compound derivatives in creating materials with photoinducible properties (Meng et al., 1996).

Development of Antimicrobial Agents

Additionally, the synthesis and characterization of new compounds derived from this compound have been explored for their potential antimicrobial activities. This research is pivotal in identifying new therapeutic agents against various bacterial and fungal pathogens (Desai et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-(4-phenylmethoxyanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-2-21-17(20)16(19)18-14-8-10-15(11-9-14)22-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLOVSVPJGCCIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366794 |

Source

|

| Record name | ST089557 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805871 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

24451-08-9 |

Source

|

| Record name | ST089557 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2782071.png)

![[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B2782072.png)

![Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2782073.png)

![{2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methylamine](/img/structure/B2782075.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide](/img/structure/B2782076.png)

![isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2782086.png)

![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2782087.png)

![3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2782088.png)

![1-[(1S,2S)-2-(4-methoxyphenyl)cyclopropyl]ethanone](/img/structure/B2782089.png)

![N-(5-acetamido-2-methoxyphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2782091.png)